Clofibric acid acyl-beta-D-glucuronide-d4

Description

Systematic Nomenclature and Molecular Characterization

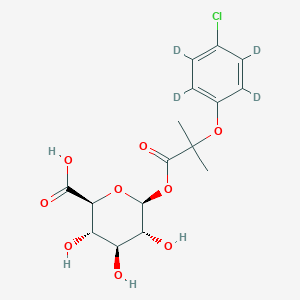

Clofibric acid acyl-beta-D-glucuronide-d4 is systematically named (2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. Its molecular formula is C₁₆H₁₅D₄ClO₉, with a molecular weight of 394.79 g/mol. The non-deuterated analog, clofibric acid acyl-beta-D-glucuronide, has the formula C₁₆H₁₉ClO₉ and a molecular weight of 390.77 g/mol.

The structural backbone comprises a clofibric acid moiety (2-(4-chlorophenoxy)-2-methylpropanoic acid) conjugated to beta-D-glucuronic acid via an ester bond. The deuterated variant incorporates four deuterium atoms at the 2, 3, 5, and 6 positions of the phenolic ring, which do not alter the compound’s chemical reactivity but provide a distinct mass signature for analytical differentiation.

Table 1: Molecular Comparison of Deuterated and Non-Deuterated Forms

| Property | Clofibric Acid Acyl-Beta-D-Glucuronide-d4 | Clofibric Acid Acyl-Beta-D-Glucuronide |

|---|---|---|

| Molecular Formula | C₁₆H₁₅D₄ClO₉ | C₁₆H₁₉ClO₉ |

| Molecular Weight (g/mol) | 394.79 | 390.77 |

| CAS Number | Not assigned | 72072-47-0 |

| Isotopic Purity | ≥98% (by NMR/MS) | N/A |

Isotopic Labeling Strategy: Role of Deuterium in Metabolic Studies

Deuterium labeling is a cornerstone of stable isotope-assisted metabolomics, particularly for glucuronide conjugates. The incorporation of four deuterium atoms into the phenolic ring of clofibric acid acyl-beta-D-glucuronide-d4 introduces a mass shift of 4.02 Da compared to the non-deuterated form. This mass difference is readily distinguishable in high-resolution mass spectrometry (HRMS), enabling unambiguous identification and quantification in complex biological samples such as urine, plasma, and hepatocyte incubations.

The use of deuterium-labeled internal standards minimizes matrix effects and ion suppression, which are common challenges in liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, in a study profiling glucuronide metabolites in colorectal cancer patients, isotope-labeled analogs improved detection sensitivity by 3- to 55-fold compared to underivatized analytes. The metabolic stability of the deuterium label ensures that the internal standard undergoes identical extraction and ionization processes as the target analyte, thereby normalizing technical variability.

Stereochemical Configuration and Beta-D-Glucuronide Conjugation

The beta-D-glucuronide conjugation in clofibric acid acyl-beta-D-glucuronide-d4 is stereospecific, mediated by UDP-glucuronosyltransferase (UGT) enzymes. The glucuronic acid moiety is linked to the clofibric acid via a beta-glycosidic bond at the C1 position of the glucuronyl group, as indicated by the (2S,3S,4S,5R,6S) configuration in the IUPAC name. This beta-configuration is critical for enzymatic recognition and metabolic stability, as alpha-linked glucuronides are rare in mammalian systems and often susceptible to hydrolysis.

The stereochemical integrity of the deuterated compound is preserved despite isotopic substitution. Nuclear magnetic resonance (NMR) studies confirm that deuterium incorporation at the phenolic ring does not perturb the three-dimensional conformation of the glucuronide moiety. This structural fidelity ensures that the deuterated analog mirrors the pharmacokinetic behavior of the native metabolite, including protein binding and biliary excretion.

Comparative Structural Analysis with Non-Deuterated Analog

The primary structural distinction between clofibric acid acyl-beta-D-glucuronide-d4 and its non-deuterated analog lies in the isotopic composition of the phenolic ring. Deuterium substitution replaces four hydrogen atoms at positions 2, 3, 5, and 6 of the chlorophenoxy group, as illustrated in the SMILES notation:

- Non-deuterated: OC(=O)C(C)(OC1=CC=C(Cl)C=C1)OC2C(O)C(O)C(OC(=O)C(C)(OC3=CC=C(Cl)C=C3)C)C(O)C2O

- Deuterated: OC(=O)C(C)(OC1=CC([2H])=C(Cl)C([2H])=C1[2H])OC2C(O)C(O)C(OC(=O)C(C)(OC3=CC([2H])=C(Cl)C([2H])=C3[2H])C)C(O)C2O

Table 2: Physicochemical Comparison

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Melting Point | Not reported | 56–64°C |

| Solubility | Methanol, DMSO (slight) | Methanol, Water (slight) |

| Stability | Hygroscopic, unstable in solution | Hygroscopic, unstable in solution |

| pKa | 2.67 (predicted) | 2.67 (predicted) |

The deuterated form exhibits nearly identical physicochemical properties to its non-deuterated counterpart, ensuring comparable chromatographic retention times and ionization efficiencies. However, the 4.02 Da mass difference allows co-eluting peaks to be resolved in HRMS, eliminating signal interference. This structural mimicry is essential for accurate pharmacokinetic modeling, where the deuterated analog compensates for analyte loss during sample preparation.

Properties

Molecular Formula |

C16H19ClO9 |

|---|---|

Molecular Weight |

394.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D |

InChI Key |

LCJVUUVMVSSIGZ-MOKIFMRDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Clofibric Acid Acyl-beta-D-glucuronide-d4

The synthesis of Clofibric Acid Acyl-beta-D-glucuronide-d4 typically follows two primary routes: enzymatic conjugation and chemical synthesis via intermediate derivatization . Both methods prioritize isotopic labeling efficiency and glucuronide stability.

Enzymatic Conjugation Method

The enzymatic approach leverages UDP-glucuronosyltransferase (UGT) enzymes to catalyze the conjugation of deuterated clofibric acid (Clofibric Acid-d4) with glucuronic acid. This method mimics in vivo metabolic pathways and is conducted under physiological conditions:

- Step 1 : Preparation of Clofibric Acid-d4 via deuteration of the parent compound using deuterium oxide (D₂O) or deuterated reagents under acidic conditions.

- Step 2 : Incubation of Clofibric Acid-d4 with uridine diphosphate glucuronic acid (UDPGA) in a phosphate buffer (pH 7.4) at 37°C for 4–24 hours.

- Step 3 : Purification via liquid chromatography (LC) to isolate the acyl glucuronide conjugate, achieving >95% purity as confirmed by LC-MS.

This method yields a product with high enantiomeric purity but requires careful control of enzyme activity and reaction time to minimize hydrolysis of the labile acyl glucuronide bond.

Chemical Synthesis via Allyl Glucuronate Intermediate

A two-step chemical synthesis from allyl D-glucuronate offers an alternative route with higher scalability:

- Step 1 : Protection of glucuronic acid’s hydroxyl groups using allyl bromide, forming allyl D-glucuronate.

- Step 2 : Acylation with Clofibric Acid-d4 under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–25°C.

- Step 3 : Deprotection of the allyl group via palladium-catalyzed cleavage, yielding the target compound in 14–29% overall yield.

This route avoids enzymatic variability but introduces challenges in stereochemical control, necessitating rigorous NMR validation to confirm the β-configuration.

Table 1: Comparison of Synthetic Methods

| Method | Steps | Key Conditions | Yield | Isotopic Purity |

|---|---|---|---|---|

| Enzymatic Conjugation | 3 | pH 7.4, 37°C, UDPGA | Moderate | >98% |

| Chemical Synthesis | 2 | THF, 0–25°C, Pd catalysis | 14–29% | >95% |

Optimization of Reaction Conditions

Deuteration of Clofibric Acid

Isotopic labeling is achieved by substituting hydrogen atoms at specific positions (typically the aromatic ring) with deuterium. The reaction employs deuterated sulfuric acid (D₂SO₄) in D₂O at 80°C for 48 hours, achieving >99% deuteration as verified by high-resolution mass spectrometry (HRMS). Alternative methods use deuterium gas (D₂) over palladium catalysts, though this approach risks over-reduction of functional groups.

Glucuronidation Efficiency

Enzymatic glucuronidation efficiency depends on:

- UGT Isoform Selection : Human UGT2B7 shows superior activity for clofibric acid conjugation compared to UGT1A3.

- Cofactor Stability : UDPGA concentrations must exceed 5 mM to maintain reaction kinetics, with magnesium ions (Mg²⁺) added as cofactors.

- pH Control : Buffers (e.g., Tris-HCl, phosphate) stabilize the enzyme and substrate, with optimal activity at pH 7.0–7.5.

Analytical Validation and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for quantifying reaction progress and final product purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm the β-anomeric configuration and deuterium incorporation:

- ¹H NMR (500 MHz, D₂O) : δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronic acid), absence of aromatic protons due to deuteration.

- ¹³C NMR : δ 174.2 (carbonyl carbon of acyl group), 105.6 (C-1 of glucuronic acid).

Table 2: Key Analytical Parameters

| Technique | Parameter | Value |

|---|---|---|

| LC-MS | Retention Time | 6.8 ± 0.2 min |

| HRMS | Measured m/z | 394.097 [M–H]⁻ |

| ¹H NMR | Anomeric Proton Coupling | J = 7.8 Hz |

Challenges in Synthesis

Acyl Glucuronide Instability

The ester bond in acyl glucuronides undergoes hydrolysis under acidic or alkaline conditions, necessitating:

Applications in Pharmacokinetic Research

Clofibric Acid Acyl-beta-D-glucuronide-d4 is indispensable as an internal standard for quantifying clofibric acid metabolites in biological matrices. Its preparation methods directly impact:

Chemical Reactions Analysis

Types of Reactions

Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of clofibric acid.

Reduction: Reduced forms of clofibric acid derivatives.

Substitution: Substituted glucuronides with various functional groups.

Scientific Research Applications

Genotoxicity Studies

Clofibric acid acyl-beta-D-glucuronide-d4 has been investigated for its potential genotoxic effects. Research indicates that acyl glucuronides formed from clofibric acid exhibit significant reactivity with nucleic acids, leading to strand nicking in DNA. A study utilizing the M13 forward mutational assay demonstrated that the glucuronides caused a concentration-dependent decrease in transfection efficiency of DNA, suggesting that these compounds interact with DNA through mechanisms similar to glycosylation by endogenous sugars . The findings raise concerns regarding the carcinogenic potential of clofibric acid and similar fibrate drugs.

Drug-Drug Interactions

The formation of reactive acyl glucuronides from clofibric acid can lead to clinically relevant drug-drug interactions (DDIs). These interactions often arise from the inhibition of cytochrome P450 enzymes, particularly CYP2C8, by acyl glucuronides. For instance, both clofibric acid and gemfibrozil have been implicated in idiosyncratic drug toxicity due to their reactive metabolites . Understanding these interactions is crucial for predicting adverse reactions and optimizing therapeutic regimens.

Metabolic Pathways and Reactivity

Clofibric acid acyl-beta-D-glucuronide-d4 serves as a model compound for studying acyl glucuronidation—a common metabolic pathway for acidic drugs. The reactivity of acyl glucuronides has been linked to adverse drug reactions and withdrawal cases. Recent reviews emphasize the importance of molecular modeling and in vitro assessments to evaluate the reactivity of these metabolites . The insights gained from such studies can inform risk assessments for new drugs undergoing development.

Case Study 1: Genotoxicity Assessment

- Objective : To assess the genotoxic potential of clofibric acid acyl glucuronides.

- Methodology : M13mp19 bacteriophage DNA was treated with varying concentrations of the glucuronide.

- Findings : Significant strand nicking was observed, with over 80% decrease in phage survival at high concentrations. This suggests a potential mechanism for DNA damage linked to carcinogenicity .

Case Study 2: Drug Interaction Profile

- Objective : To investigate the DDI potential of clofibric acid.

- Findings : The acyl glucuronides were shown to inhibit CYP2C8 activity selectively, leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme .

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Genotoxicity | M13 forward mutational assay | Strand nicking in DNA; significant decrease in phage survival |

| Drug-Drug Interactions | In vitro enzyme inhibition assays | Inhibition of CYP2C8 by clofibric acid acyl glucuronides |

| Metabolic Pathways | Molecular modeling and reactivity assessment | Structure-dependent differences in reactivity noted |

Mechanism of Action

Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Clofibric Acid Acyl-beta-D-Glucuronide-d4 with Similar Glucuronides

Key Observations :

- Acyl vs. Ether Glucuronides: Acyl glucuronides (e.g., clofibric acid) are more reactive than ether glucuronides (e.g., acetaminophen) due to ester bond lability, leading to hydrolysis and protein adduct formation.

- Deuterium Labeling : Deuterated analogs (e.g., clofibric acid-d4 and duloxetine-d6 glucuronides) exhibit enhanced metabolic stability, reducing isotopic interference in analytical assays. However, deuterium placement must avoid critical metabolic sites to prevent altering clearance pathways .

Metabolic and Pharmacokinetic Comparisons

Table 2: Pharmacokinetic Properties of Selected Glucuronides

Key Findings :

- Futile Cycle in Clearance : Clofibric acid glucuronide undergoes a "futile cycle" where net clearance depends on competition between renal excretion and hydrolysis. Renal dysfunction reduces its plasma clearance by 60% due to impaired excretion and increased hydrolysis .

- Hepatic Transport Interactions : Clofibric acid glucuronide inhibits hepatic transporters (e.g., OATPs) shared by other acyl glucuronides like gemfibrozil, altering their biliary excretion and hydrolysis rates .

- UDP-Glucuronic Acid (UDP-GA) Depletion: Clofibric acid depletes hepatic UDP-GA by 41% at 5 mmol/kg, less than acetaminophen (98%) but sufficient to affect concurrent glucuronidation of co-administered drugs .

Biological Activity

Clofibric acid acyl-β-D-glucuronide-d4 is a deuterated metabolite of clofibric acid, which is primarily known for its role as a lipid-lowering agent. The biological activity of this compound has been the subject of various studies, focusing on its metabolic pathways, reactivity, and potential genotoxic effects. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its biological activity.

Metabolism and Formation

Clofibric acid undergoes extensive metabolism in the liver, primarily through glucuronidation, leading to the formation of acyl glucuronides. Clofibric acid acyl-β-D-glucuronide-d4 is one such metabolite that exhibits significant reactivity in biological systems. Studies have shown that it can rearrange and hydrolyze in human serum albumin (HSA) and plasma, leading to the formation of various products, including clofibric acid itself . The reactivity is notably higher in protein solutions compared to buffer solutions, indicating that protein interactions play a crucial role in its biological effects.

Genotoxicity Studies

Research has indicated that acyl glucuronides formed from clofibric acid exhibit genotoxic properties. In vitro studies using the M13 forward mutational assay demonstrated that these metabolites caused significant strand nicking in DNA, with a concentration-dependent decrease in transfection efficiency observed at higher concentrations . The mechanism proposed involves reactions with nucleophilic centers in DNA, potentially leading to carcinogenic effects associated with prolonged exposure to these metabolites.

Enzymatic Interactions

The enzymatic pathways involved in the metabolism of clofibric acid include various UDP-glucuronosyltransferases (UGTs). Recent studies have identified UGT1A1 and UGT2B7 as key enzymes in the glucuronidation process. Reaction phenotyping has revealed contributions from other UGT isoforms such as UGT1A3 and UGT2B15, suggesting a complex interplay in the formation of acyl glucuronides . The half-lives of these metabolites vary significantly depending on their chemical structure and the conditions under which they are studied.

Covalent Binding and Protein Adduct Formation

Clofibric acid acyl-β-D-glucuronide-d4 has been shown to form covalent adducts with proteins, an important aspect of its biological activity. This binding is influenced by factors such as concentration, pH, and incubation time. Studies have reported that acyl glucuronides can irreversibly bind to plasma proteins, which may affect drug efficacy and toxicity profiles . The extent of binding correlates with the rate of degradation of these metabolites, suggesting that more stable glucuronides may pose lower risks for adverse effects.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolism | Forms acyl glucuronides through UGT-mediated pathways. |

| Genotoxicity | Induces DNA strand breaks; concentration-dependent effects observed. |

| Enzymatic Interactions | Involves multiple UGT isoforms; varying half-lives based on structural features. |

| Covalent Binding | Forms irreversible adducts with proteins; influenced by environmental factors. |

Case Studies

- In Vivo Study on Rats : Research involving dietary administration of clofibric acid revealed its impact on liver enzyme activity related to branched-chain amino acids. Notably, it increased the activity state of liver branched-chain 2-oxo acid dehydrogenase complex (BCODC) under protein-deficient conditions, suggesting a modulatory role on amino acid metabolism .

- Human Plasma Interaction : A study highlighted that clofibryl acyl glucuronide exhibited more reactivity than fenofibryl acyl glucuronide when incubated with human plasma proteins, emphasizing the importance of protein interactions in determining the biological fate of these metabolites .

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing clofibric acid acyl-beta-D-glucuronide-d4?

Answer:

Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes, followed by purification via HPLC or solid-phase extraction. Characterization requires mass spectrometry (LC-MS/MS) for isotopic purity verification and structural confirmation using NMR (e.g., comparing deuterium incorporation at specific positions). Regulatory guidelines emphasize the need for batch-specific validation of isotopic enrichment (>98%) and absence of unlabeled impurities, which is critical for reliable pharmacokinetic tracing .

Basic: Which analytical techniques are optimal for quantifying clofibric acid acyl-beta-D-glucuronide-d4 in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key steps include:

- Sample preparation: Protein precipitation with acetonitrile or methanol, followed by SPE to isolate the glucuronide metabolite.

- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers.

- Detection: MRM transitions targeting m/z 355→113 (clofibric acid-d4 glucuronide) and its internal standard. Method validation should assess matrix effects, recovery (>85%), and lower limit of quantification (LLOQ ≤ 1 ng/mL) .

Advanced: How should researchers design in vitro vs. in vivo studies to investigate the metabolic stability of this compound?

Answer:

- In vitro: Use hepatocyte or microsomal incubations with NADPH/UGT cofactors. Monitor time-dependent degradation via LC-MS/MS to calculate half-life (t1/2). Include controls for non-enzymatic hydrolysis (pH 7.4 buffer) and assess acyl migration artifacts by quantifying α/β anomer ratios .

- In vivo: Administer the compound in rodent models and collect plasma/bile at timed intervals. Use deuterated analogs to distinguish endogenous metabolites. For solubility challenges, employ co-solvents like PEG300 or cyclodextrins, ensuring formulations do not alter metabolic pathways .

Advanced: How can contradictory data on clofibric acid glucuronide’s pharmacokinetic behavior be resolved?

Answer:

Discrepancies often arise from:

- Acyl migration: Isomerization under physiological pH alters metabolite stability. Address this by stabilizing samples with acidic additives (e.g., 0.1% formic acid) during collection .

- Species-specific UGT activity: Humanized liver models or recombinant UGT isoforms (e.g., UGT2B7) can clarify interspecies differences. Validate findings against clinical samples using deuterated internal standards to minimize matrix interference .

- Tracer dilution effects: Ensure isotopic purity >98% to avoid skewed AUC calculations in mass balance studies .

Advanced: What advanced techniques improve sensitivity in detecting low-abundance glucuronide metabolites?

Answer:

- Ion mobility spectrometry (IMS): Coupled with LC-MS/MS, IMS separates isobaric interferences (e.g., endogenous glucuronides) by differential mobility .

- Derivatization: Use trimethylsilylation or dansyl chloride to enhance ionization efficiency for low-concentration analytes.

- Data-independent acquisition (DIA): SWATH® or HRM workflows enable untargeted metabolite profiling with high reproducibility, critical for identifying novel conjugates .

Basic: What are the critical storage conditions to ensure clofibric acid acyl-beta-D-glucuronide-d4 stability?

Answer:

- Store lyophilized powder at -20°C in inert argon atmosphere to prevent deuterium exchange.

- Avoid repeated freeze-thaw cycles; prepare single-use aliquots in amber vials.

- For dissolved samples (e.g., in DMSO), add stabilizers like ascorbic acid (1 mM) to mitigate light-induced degradation .

Advanced: How can researchers validate the biological relevance of in vitro glucuronidation data?

Answer:

- Correlate in vitro-in vivo clearance (IVIVC): Use scaling factors (e.g., microsomal protein per gram liver) to predict hepatic clearance. Discrepancies >2-fold suggest unaccounted transporters or extrahepatic metabolism.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling: Integrate enzyme kinetics (Vmax, Km) and tissue distribution parameters to simulate human exposure .

Advanced: What statistical frameworks are appropriate for analyzing time-dependent glucuronide formation kinetics?

Answer:

- Non-linear regression: Fit metabolite formation data to Michaelis-Menten models using software like Phoenix WinNonlin®.

- Bayesian hierarchical models: Account for inter-individual variability in UGT expression when pooling data from multiple donors .

- Bootstrap resampling: Estimate confidence intervals for Km and Vmax in enzyme kinetics studies with limited replicates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.